3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide 3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15821425
InChI: InChI=1S/C26H17Cl2N3OS/c27-17-12-10-15(11-13-17)18-14-21(16-6-2-1-3-7-16)31-26-22(18)23(29)24(33-26)25(32)30-20-9-5-4-8-19(20)28/h1-14H,29H2,(H,30,32)
SMILES:
Molecular Formula: C26H17Cl2N3OS
Molecular Weight: 490.4 g/mol

3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

CAS No.:

Cat. No.: VC15821425

Molecular Formula: C26H17Cl2N3OS

Molecular Weight: 490.4 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide -

Specification

Molecular Formula C26H17Cl2N3OS
Molecular Weight 490.4 g/mol
IUPAC Name 3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
Standard InChI InChI=1S/C26H17Cl2N3OS/c27-17-12-10-15(11-13-17)18-14-21(16-6-2-1-3-7-16)31-26-22(18)23(29)24(33-26)25(32)30-20-9-5-4-8-19(20)28/h1-14H,29H2,(H,30,32)
Standard InChI Key LZCYUHPXRIXIAM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)NC5=CC=CC=C5Cl)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound features a thieno[2,3-b]pyridine core fused with a thiophene ring, creating a planar aromatic system. Position 2 is substituted with a carboxamide group (-CONH-) linked to a 2-chlorophenyl moiety, while positions 4 and 6 bear 4-chlorophenyl and phenyl groups, respectively. The 3-amino group introduces hydrogen-bonding potential, which may influence intermolecular interactions.

Molecular Properties

PropertyValue
Molecular Weight490.4 g/mol
IUPAC Name3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
Canonical SMILESC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)NC5=CC=CC=C5Cl)N
Hydrogen Bond Donors2 (amino and carboxamide)
Hydrogen Bond Acceptors4 (amide, amino, thiophene S)

The presence of two chlorine atoms at ortho and para positions on distinct phenyl rings enhances lipophilicity (clogP ≈ 5.2), suggesting moderate blood-brain barrier permeability.

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis of thieno[2,3-b]pyridines typically involves cyclocondensation reactions. For this derivative, a plausible pathway includes:

  • Thiophene Formation: Reaction of 2-cyanothiophene with chloroacetic acid yields a thieno[2,3-b]pyridine precursor.

  • Substitution at Position 4: Ullmann coupling introduces the 4-chlorophenyl group using CuI/L-proline catalysis.

  • Carboxamide Installation: Amidification of the 2-carboxylic acid intermediate with 2-chloroaniline via EDCI/HOBt activation .

Challenges in Purification

The steric bulk of the 2-chlorophenyl group necessitates chromatographic purification under high-pressure conditions (HPLC, 90% hexane/ethyl acetate). Crystallization attempts in ethanol yield microcrystalline solids with 75% recovery.

Biological Activity and Mechanistic Insights

Cytotoxicity Profile

Comparative Analysis with Analogues

Compound ModificationFOXM1 Inhibition (%)Solubility (μg/mL)
4-(4-Fluorophenyl)6212.4
4-(4-Chlorophenyl) [Target]Not tested8.9
4-(4-Bromophenyl)586.2

Electron-withdrawing groups at position 4 (e.g., -Cl, -Br) correlate with reduced aqueous solubility but improved target binding through hydrophobic interactions .

Future Research Directions

Priority Investigations

  • Structural Optimization: Replace the 2-chlorophenyl group with trifluoromethyl to enhance metabolic stability.

  • In Vivo Pharmacokinetics: Assess oral bioavailability in murine models using LC-MS/MS quantification.

  • Proteomic Profiling: Identify off-target interactions via affinity chromatography-mass spectrometry.

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